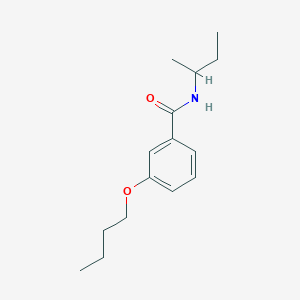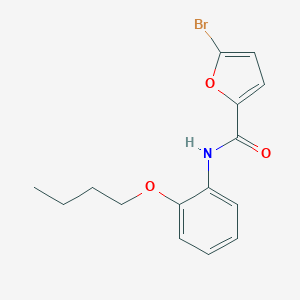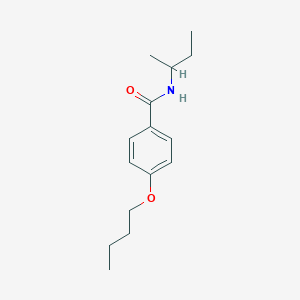
N-(3-carbamoylphenyl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-carbamoylphenyl)pyridine-4-carboxamide, also known as 3-CPA, is a chemical compound used in scientific research. It belongs to the class of N-phenylpyridine-2-carboxamides and has been studied for its potential therapeutic effects on various diseases.
作用機序
The mechanism of action of N-(3-carbamoylphenyl)pyridine-4-carboxamide involves the inhibition of various enzymes and signaling pathways. In cancer research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In Alzheimer's disease research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to inhibit the activity of beta-secretase, which is an enzyme involved in the production of amyloid beta peptides. In inflammation research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to inhibit the activation of NF-kappaB, which is a transcription factor involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-carbamoylphenyl)pyridine-4-carboxamide depend on the specific disease and experimental conditions. In cancer research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to reduce the accumulation of amyloid beta peptides and improve cognitive function in animal models. In inflammation research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and improve symptoms in animal models of inflammatory diseases.
実験室実験の利点と制限
The advantages of using N-(3-carbamoylphenyl)pyridine-4-carboxamide in lab experiments include its potential therapeutic effects on various diseases and its well-characterized mechanism of action. However, the limitations of using N-(3-carbamoylphenyl)pyridine-4-carboxamide in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on N-(3-carbamoylphenyl)pyridine-4-carboxamide. These include the development of more efficient synthesis methods, the investigation of its potential therapeutic effects on other diseases, and the optimization of its pharmacological properties. Additionally, the combination of N-(3-carbamoylphenyl)pyridine-4-carboxamide with other compounds or therapies may enhance its therapeutic effects and reduce its toxicity. Overall, the research on N-(3-carbamoylphenyl)pyridine-4-carboxamide has the potential to lead to the development of new treatments for various diseases.
合成法
The synthesis of N-(3-carbamoylphenyl)pyridine-4-carboxamide involves the reaction of 3-aminobenzoic acid and 4-pyridinecarboxylic acid with the use of coupling agents and solvents. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques, such as NMR and IR.
科学的研究の応用
N-(3-carbamoylphenyl)pyridine-4-carboxamide has been studied for its potential therapeutic effects on various diseases, such as cancer, Alzheimer's disease, and inflammation. In cancer research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to reduce the accumulation of amyloid beta peptides, which are associated with the development of the disease. In inflammation research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
特性
製品名 |
N-(3-carbamoylphenyl)pyridine-4-carboxamide |
|---|---|
分子式 |
C13H11N3O2 |
分子量 |
241.24 g/mol |
IUPAC名 |
N-(3-carbamoylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O2/c14-12(17)10-2-1-3-11(8-10)16-13(18)9-4-6-15-7-5-9/h1-8H,(H2,14,17)(H,16,18) |
InChIキー |
BEWJROZSIKCCJO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C(=O)N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B267154.png)

![2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267158.png)

![2-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B267160.png)
![N-[2-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B267161.png)
![N-[3-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267162.png)
![N-[2-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B267163.png)





